7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14990085
InChI: InChI=1S/C20H18O5/c1-12-10-19(22)25-20-13(2)18(9-8-16(12)20)24-11-17(21)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3
SMILES:
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14990085

Molecular Formula: C20H18O5

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one -

Specification

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
IUPAC Name 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
Standard InChI InChI=1S/C20H18O5/c1-12-10-19(22)25-20-13(2)18(9-8-16(12)20)24-11-17(21)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3
Standard InChI Key FICFXLVAYZPMAK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC

Introduction

Chemical Characterization

Molecular Structure and Nomenclature

The compound belongs to the chromenone family, characterized by a benzopyran-2-one core. Its IUPAC name, 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, reflects three critical structural features:

  • A chromen-2-one backbone substituted with methyl groups at positions 4 and 8

  • A 4-methoxyphenyl ketone moiety linked via an ether bridge at position 7

  • An oxoethoxy spacer connecting the aromatic systems

Molecular Formula: C₂₁H₂₀O₅
Molecular Weight: 352.4 g/mol

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C
InChI KeyMGSCXSDBPYLQQQ-UHFFFAOYSA-N
Topological Polar SA76.5 Ų

Physicochemical Properties

Chromenone derivatives exhibit distinct solubility and stability profiles influenced by their substituents:

  • Solubility: Limited aqueous solubility (estimated logP = 3.2) due to hydrophobic aromatic systems. Predominantly soluble in polar aprotic solvents like DMSO or acetone .

  • Melting Point: Theoretical value ranges between 180–190°C based on analogous chromenones.

  • Crystallinity: Non-planar structure due to steric hindrance from methyl and methoxy groups, reducing crystallization tendency.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a three-stage process:

  • Chromenone Core Formation: Knorr condensation between substituted salicylaldehyde and β-keto ester precursors.

  • Etherification: Nucleophilic substitution introducing the 2-(4-methoxyphenyl)-2-oxoethoxy group at position 7.

  • Purification: Column chromatography using silica gel (hexane:ethyl acetate gradients) to achieve >95% purity.

Table 2: Hypothetical Synthesis Conditions

StepReagentsTemperatureYield (%)
1Salicylaldehyde derivative, β-keto ester, H₂SO₄80°C65–70
24-Methoxyphenacyl bromide, K₂CO₃, DMF60°C55–60
3Silica gel (60–120 mesh), Hexane:EtOAc (7:3)Ambient90

Optimization Challenges

  • Regioselectivity: Competing etherification at positions 5 and 7 necessitates careful control of reaction stoichiometry.

  • Oxidation Sensitivity: The α-keto ether bridge may undergo unintended oxidation during synthesis, requiring inert atmospheres.

Biological Activities and Mechanisms

Structure-Activity Relationships

  • Methoxy Positioning: Para-substitution on the phenyl ring enhances membrane permeability compared to meta-isomers .

  • Methyl Substituents: 4,8-Dimethyl configuration improves metabolic stability by shielding esterase-sensitive sites.

Analytical Characterization

Table 3: Predicted Spectral Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 2.42 (s, 3H, C8-CH₃), 3.86 (s, 3H, OCH₃), 5.32 (s, 2H, OCH₂CO)
¹³C NMRδ 160.1 (C=O), 154.3 (Ar-O), 55.2 (OCH₃)
HRMSm/z 353.1387 [M+H]⁺ (calc. 353.1389)

Chromatographic Behavior

  • HPLC: Retention time 12.7 min on C18 column (MeCN:H₂O 65:35, 1 mL/min)

  • TLC: Rf 0.62 (Silica GF₂₅₄, Hexane:EtOAc 1:1)

Applications and Future Directions

Current Uses

  • Medicinal Chemistry: Lead compound for developing selective COX-2 inhibitors

  • Materials Science: Fluorescent probe candidate due to extended π-conjugation

Research Priorities

  • In Vivo Toxicity Studies: Address gap in systemic safety profiles

  • Formulation Development: Nanoencapsulation to enhance bioavailability

  • Target Identification: Proteomics approaches to elucidate molecular targets

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